molecular formula C14H12ClFN2O2 B7574342 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide

Cat. No. B7574342
M. Wt: 294.71 g/mol
InChI Key: SRDHECUHARCBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide, also known as CFM-2, is a synthetic compound that has shown potential as a tool for studying pain signaling pathways. CFM-2 is a small molecule that selectively inhibits the activity of a protein called TRPA1, which plays a role in the detection of noxious stimuli and the initiation of pain signaling in the nervous system.

Mechanism of Action

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide works by binding to a specific site on the TRPA1 protein, preventing its activation by noxious stimuli. This inhibition of TRPA1 activity leads to a decrease in the initiation of pain signaling pathways in the nervous system. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to be selective for TRPA1, with little to no effect on other ion channels or receptors.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to have potent analgesic effects in animal models of pain. In these studies, 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide was able to reduce pain behaviors in response to noxious stimuli, such as heat or mechanical pressure. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to tissue injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide is its selectivity for TRPA1, making it a useful tool for studying the role of this protein in pain signaling pathways. However, one limitation of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols. Additionally, 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide and TRPA1. One area of interest is the role of TRPA1 in chronic pain conditions, such as neuropathic pain or migraine. Another area of interest is the development of more potent and selective TRPA1 inhibitors, which could have therapeutic potential for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the physiological and biochemical effects of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide and other TRPA1 inhibitors.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with 2-chloro-6-fluorobenzoyl chloride to yield 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)benzamide. This intermediate is then reacted with methylmagnesium bromide to yield 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been used in several scientific research studies to investigate the role of TRPA1 in pain signaling pathways. TRPA1 is a calcium-permeable ion channel that is activated by a variety of noxious stimuli, including cold, heat, and reactive chemicals. Activation of TRPA1 leads to the initiation of pain signaling pathways in the nervous system. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to selectively inhibit the activity of TRPA1, making it a useful tool for studying the role of this protein in pain signaling.

properties

IUPAC Name

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-18(9-6-7-12(20-2)17-8-9)14(19)13-10(15)4-3-5-11(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDHECUHARCBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide

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